Lauryl sulfate tris salt
Overview
Description
Lauryl sulfate tris salt, also known as sodium this compound, is an anionic surfactant widely used in various industries. It is known for its ability to lower the surface tension of aqueous solutions, making it an effective detergent and emulsifier. This compound is commonly found in personal care products, pharmaceuticals, and industrial applications.
Mechanism of Action
- By doing so, it lowers the surface tension , allowing for easier spreading and mixing of the liquid .
- This alignment reduces the surface tension, facilitating processes like emulsification and wetting .
- Downstream effects include improved wetting, dispersion of ingredients, and enhanced cleaning action .
Target of Action
Mode of Action
Biochemical Pathways
Action Environment
Biochemical Analysis
Biochemical Properties
Lauryl sulfate tris salt plays a significant role in biochemical reactions. It acts as an emulsifying agent, modified-release agent, penetration enhancer, solubilizing agent, tablet, and capsule lubricant . It interacts with various enzymes, proteins, and other biomolecules, facilitating the dissolution of both polar and non-polar materials .
Cellular Effects
This compound has effects on various types of cells and cellular processes. It influences cell function by acting as a surfactant, trapping oil and dirt so it can be rinsed away with water . It can cause irritation to the skin when used in high amounts or with long exposure times .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its amphiphilic properties. Its hydrocarbon tail combined with a polar “headgroup” gives the compound properties that make it useful as a detergent . It can interact with biomolecules, potentially influencing enzyme activity and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been found to cause irritation, and this irritation subsides once the skin is no longer exposed to this compound . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lauryl sulfate tris salt is typically synthesized through the sulfation of lauryl alcohol, followed by neutralization with trisodium phosphate. The reaction involves the following steps:
Sulfation: Lauryl alcohol is reacted with sulfur trioxide to form lauryl sulfate.
Neutralization: The resulting lauryl sulfate is then neutralized with trisodium phosphate to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfation reactors where lauryl alcohol is continuously fed and reacted with sulfur trioxide. The resulting product is then neutralized in a separate reactor with trisodium phosphate. The final product is purified and dried to obtain the desired form of this compound.
Chemical Reactions Analysis
Types of Reactions: Lauryl sulfate tris salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it back to lauryl alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Lauryl alcohol.
Substitution: Various substituted lauryl compounds depending on the nucleophile used.
Scientific Research Applications
Lauryl sulfate tris salt has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: It is employed in cell lysis buffers to disrupt cell membranes and release cellular contents.
Medicine: It is used in pharmaceutical formulations as an emulsifying agent and penetration enhancer.
Industry: It is used in detergents, cleaning agents, and personal care products for its foaming and cleaning properties.
Comparison with Similar Compounds
Sodium dodecyl sulfate: Another anionic surfactant with similar properties but different molecular structure.
Sodium laureth sulfate: A related compound with ethoxylated groups, providing different solubility and foaming characteristics.
Ammonium lauryl sulfate: Similar surfactant properties but with ammonium as the counterion.
Uniqueness: Lauryl sulfate tris salt is unique due to its specific combination of lauryl sulfate and trisodium phosphate, providing distinct properties such as enhanced solubility and stability in various formulations. Its ability to act as both a surfactant and emulsifier makes it versatile for a wide range of applications.
Properties
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;decyl hydrogen sulfate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O4S.C4H11NO3/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;5-4(1-6,2-7)3-8/h2-10H2,1H3,(H,11,12,13);6-8H,1-3,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVPKTHOBIZUCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOS(=O)(=O)O.C(C(CO)(CO)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H33NO7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90965270 | |
Record name | Decyl hydrogen sulfate--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90965270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50996-85-5 | |
Record name | (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium decyl sulphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050996855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decyl hydrogen sulfate--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90965270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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